5'-S-Phenyl-5'-thioadenosine

MTA nucleosidase substrate specificity OsMTN

5'-S-Phenyl-5'-thioadenosine (PhTA; CAS 5135-37-5) is a synthetic 5'-deoxy-5'-thionucleoside in which the 5'-hydroxyl group of adenosine is replaced by a phenylthioether moiety. It belongs to the 5'-thioadenosine analog class that includes the natural metabolite 5'-methylthioadenosine (MTA) and serves as both a substrate and a moderate inhibitor of enzymes in the S-adenosylmethionine (SAM) salvage pathway, including 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN, EC 3.2.2.9) and 5'-methylthioadenosine phosphorylase (MTAP, EC 2.4.2.28).

Molecular Formula C16H17N5O3S
Molecular Weight 359.4 g/mol
CAS No. 5135-37-5
Cat. No. B12904058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-S-Phenyl-5'-thioadenosine
CAS5135-37-5
Molecular FormulaC16H17N5O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C16H17N5O3S/c17-14-11-15(19-7-18-14)21(8-20-11)16-13(23)12(22)10(24-16)6-25-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
InChIKeyQVFVRQNGWNWFTF-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-S-Phenyl-5'-thioadenosine (CAS 5135-37-5): A 5'-Arylthioadenosine Tool Compound for Nucleosidase, Phosphorylase, and Conformational Probe Studies


5'-S-Phenyl-5'-thioadenosine (PhTA; CAS 5135-37-5) is a synthetic 5'-deoxy-5'-thionucleoside in which the 5'-hydroxyl group of adenosine is replaced by a phenylthioether moiety [1]. It belongs to the 5'-thioadenosine analog class that includes the natural metabolite 5'-methylthioadenosine (MTA) and serves as both a substrate and a moderate inhibitor of enzymes in the S-adenosylmethionine (SAM) salvage pathway, including 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN, EC 3.2.2.9) and 5'-methylthioadenosine phosphorylase (MTAP, EC 2.4.2.28) [2]. The compound also functions as a key synthetic intermediate for photochemical generation of conformationally-fixed cyclonucleosides [3].

Why 5'-Thioadenosine Analogs Are Not Interchangeable: Structural Determinants of Enzyme Recognition for 5'-S-Phenyl-5'-thioadenosine


The 5'-thioadenosine scaffold tolerates a wide range of 5'-substituents, but enzyme active sites discriminate sharply among them based on steric bulk, electronic character, and hydrophobicity. 5'-S-Phenyl-5'-thioadenosine bears a planar, aromatic phenyl ring at the 5'-position, which contrasts with the small methyl group of the natural substrate MTA and the branched alkyl chain of 5'-isobutylthioadenosine (SIBA) [1]. This structural divergence produces quantitative differences in substrate turnover efficiency, inhibitor potency, and even synthetic reactivity that make simple in-class substitution scientifically invalid. A researcher selecting an MTA analog for nucleosidase inhibition, MTAP substrate profiling, or photochemical cyclonucleoside synthesis must evaluate each compound against its specific application context; the phenylthio derivative's distinct profile—moderate inhibition of bacterial MTAN, reduced substrate efficiency for plant MTAN, and superior photocyclization yield—cannot be extrapolated from methyl, ethyl, or isobutyl congeners [2][3].

Quantitative Differentiation Evidence for 5'-S-Phenyl-5'-thioadenosine Against Closest Analogs


Substrate Efficiency of 5'-Phenylthioadenosine for OsMTN Nucleosidase: Rank-Order Comparison Across Eight 5'-Thioadenosine Analogs

In a direct head-to-head panel using recombinant rice OsMTN (EC 3.2.2.16), 5'-phenylthioadenosine (PhTA) exhibited a specific activity of 2.07 ± 0.32 μmol min⁻¹ mg⁻¹, corresponding to 53.8% of the activity observed with the native substrate 5'-methylthioadenosine (MTA; 3.84 ± 0.19 μmol min⁻¹ mg⁻¹, set as 100%). PhTA ranked below ethylthioadenosine (ETA, 76.7%), isopropylthioadenosine (iPTA, 79.1%), propylthioadenosine (PTA, 74.2%), isobutylthioadenosine (SIBA, 71.7%), and butylthioadenosine (BTA, 61.1%), but above 5'-iodoadenosine (58.4%), 5'-fluorosulphonylbenzoyladenosine (21.8%), 5'-adenosylcysteine (7.27%), and 5'-adenosylhomocysteine (15.9%) [1].

MTA nucleosidase substrate specificity OsMTN ethylene biosynthesis SAM salvage

Inhibitory Potency of 5'-Phenylthioadenosine Against E. coli MTAN: Quantitative Comparison with the Most Potent Arylthio Analog

Against recombinant E. coli 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN, EC 3.2.2.9), 5'-phenylthioadenosine was classified as a moderate inhibitor with an IC₅₀ of 0.00088 mM (0.88 μM) measured in 50 mM potassium phosphate (pH 7.0) at 37°C [1]. In the same study, the para-nitro substituted analog, 5'-(p-nitrophenyl)thioadenosine, was identified as the most potent inhibitor of the series with a Ki of 20 nM [2], making it approximately 44-fold more potent than the unsubstituted phenylthio compound based on IC₅₀/Ki approximation. Other 4-substituted phenylthio analogs (4-bromo, 4-chloro, 4-fluoro, 4-iodo) were also evaluated; 5'-phenylthioadenosine's intermediate potency places it between the most potent 4-nitro analog and the non-inhibitory ribose derivatives [1].

MTAN inhibition Escherichia coli nucleosidase antibacterial target SAM cycle

Substrate Activity of 5'-Phenylthioadenosine for Arabidopsis thaliana MTAN: 88% Reduction Relative to Native MTA

When tested as a substrate for Arabidopsis thaliana 5'-methylthioadenosine nucleosidase (MTAN, EC 3.2.2.16), 5'-phenylthioadenosine exhibited only 12% activity compared to 5'-methylthioadenosine (MTA, set at 100%) [1]. Under the same assay conditions (22°C), 5'-isobutylthioadenosine retained 17% activity relative to MTA [1]. The absolute specific activity of 5'-phenylthioadenosine with the Arabidopsis enzyme was 2.44 μmol min⁻¹ mg⁻¹ at 22°C, which is comparable to 5'-ethylthioadenosine (2.6 μmol min⁻¹ mg⁻¹) but lower than 5'-butylthioadenosine (2.72 μmol min⁻¹ mg⁻¹) [2]. This low relative activity indicates that the bulky aromatic 5'-substituent is poorly accommodated by the plant MTAN active site compared to the small methyl group of MTA.

Arabidopsis MTAN substrate profiling plant SAM cycle 5'-methylthioadenosine nucleosidase EC 3.2.2.16

Superior Photocyclization Yield of 5'-Phenylthioadenosine for Synthesis of Conformationally-Fixed 5'-Deoxy-8,5'-Cycloadenosine

Irradiation of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine with a 60W Hg vapor lamp afforded 2',3'-O-isopropylidene-5'-deoxy-8,5'-cycloadenosine in high yield [1]. Critically, the same study reported that the use of other 5'-alkylthio derivatives (such as methylthio, ethylthio, etc.) gave the cycloadenosine in 'rather poor' yields [1]. This represents a class-level differentiation: the 5'-phenylthio group uniquely facilitates the photochemical homolytic cleavage of the C8–S bond via its ability to act as an intramolecular photosensitizer, a property not shared to the same extent by simple alkylthio substituents. The resulting 5'-deoxy-8,5'-cycloadenosine is a conformationally-fixed 'anti' type adenosine analog used for studying adenosine receptor interactions and nucleic acid structure.

photocyclization cyclonucleoside conformationally-fixed adenosine synthetic intermediate adenosine receptor probe

5'-Phenylthioadenosine as a Baseline Scaffold for MTAP Substrate Engineering: Context for Phenylthioadenosine Derivative Development

In a systematic structure-activity relationship study, nine phenylthioadenosine (PTA) derivatives bearing ortho-, meta-, or para-substituents (methyl carboxylate, carboxylate, hydroxymethyl) were synthesized and evaluated as substrates for human MTAP [1]. The unsubstituted parent compound, 5'-phenylthioadenosine, served as the baseline comparator. Amine-substituted derivatives (particularly meta-amine) were identified as the best MTAP substrates among all MTA analogs tested, outperforming the parent PTA [1]. This positions 5'-phenylthioadenosine as the essential reference compound for benchmarking any new PTA-based MTAP substrate or chemoprotective agent candidate. None of the initial nine PTA derivatives (including the parent) showed cytotoxicity, indicating a clean background for MTAP-dependent prodrug strategies [1].

MTAP substrate phenylthioadenosine derivatives MTAP-deficient cancers chemoprotective agent SAR

High-Value Application Scenarios for 5'-S-Phenyl-5'-thioadenosine Based on Quantitative Differentiation Evidence


Reference Compound for Arylthioadenosine SAR Series in MTAN-Targeted Antibacterial Drug Discovery

In antibacterial drug discovery programs targeting bacterial MTAN (EC 3.2.2.9), 5'-phenylthioadenosine serves as the unsubstituted arylthio reference scaffold. With a documented IC₅₀ of 0.88 μM against E. coli MTAN, it provides the baseline inhibitory potency against which 4-substituted phenylthio analogs can be systematically compared [1]. The most potent analog identified, 5'-(p-nitrophenyl)thioadenosine (Ki = 20 nM), demonstrates that para-substitution can enhance potency ~44-fold [2]. Procurement of the parent compound is essential for any laboratory establishing a structure-activity relationship campaign in this enzyme target class.

Preferred Synthetic Precursor for Photochemical Generation of Conformationally-Fixed 8,5'-Cycloadenosine Probes

For research groups synthesizing 5'-deoxy-8,5'-cycloadenosine—a conformationally-fixed 'anti' adenosine analog used as a biophysical probe for adenosine receptor and nucleic acid structure studies—5'-phenylthioadenosine (as its 2',3'-O-isopropylidene derivative) is the precursor of choice. Photoirradiation with a standard 60W Hg vapor lamp yields the cyclized product in high yield, whereas alkylthio congeners give markedly inferior results [3]. This established synthetic advantage makes PhTA the rational procurement choice for any laboratory requiring reliable access to cyclonucleoside probes.

Low-Turnover Substrate Probe for Plant MTAN Mechanistic and Kinetic Studies

In plant biochemistry research on the SAM salvage pathway, 5'-phenylthioadenosine offers a uniquely useful substrate profile for Arabidopsis thaliana MTAN (EC 3.2.2.16): only 12% relative activity compared to MTA [4]. This 88% reduction in turnover makes PhTA a valuable tool for experiments where slow substrate processing is advantageous, such as pre-steady-state kinetic studies, active-site occupancy experiments under non-saturating conditions, or comparative substrate profiling panels where a wide dynamic range of activity is desired across a compound library [5].

Parent Scaffold and Negative Control for MTAP-Dependent Chemoprotective Agent Development

In cancer research programs exploiting MTAP deficiency (present in ~30% of cancers) for selective chemotherapy, 5'-phenylthioadenosine is the essential parent compound for phenylthioadenosine-based chemoprotective agent development. It serves as both the synthetic starting point for generating substituted PTA derivatives and as the non-cytotoxic baseline comparator in MTAP substrate assays [6]. The demonstrated superiority of amine-substituted PTA derivatives over the parent compound in MTAP substrate efficiency can only be meaningfully quantified when the parent PhTA is included as a reference standard in every assay plate.

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